(Z)-4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-enyl)phenol, also known as GSK5182, is a synthetic compound classified as an estrogen-related receptor γ (ERRγ) inverse agonist. [] ERRγ is an orphan nuclear receptor implicated in various biological processes, including energy metabolism and development. [] GSK5182 has been studied for its potential in understanding ERRγ function and its implications in disease models. []
Related Compounds
Tamoxifen
Compound Description: Tamoxifen, chemically known as (E)-1-[4-(2-(Dimethylamino)ethoxy)phenyl]-1,2-diphenylbut-1-ene, is a prominent nonsteroidal antiestrogen. It is widely utilized in the treatment and prophylaxis of breast cancer. Tamoxifen exerts its therapeutic effects by binding to estrogen receptors, thereby modulating estrogenic activity. [], []
4-Hydroxytamoxifen
Compound Description: 4-Hydroxytamoxifen, with the chemical name (E)-1-(4-(2-(N,N-dimethylamino)ethoxy)phenyl)-1-(4-hydroxyphenyl)-3-hydroxy-2-phenylbut-1-ene, stands out as a significant active metabolite of tamoxifen. Notably, it exhibits a greater binding affinity to the estrogen receptor compared to tamoxifen itself. This heightened affinity underscores its role as a crucial contributor to the pharmacological effects of tamoxifen. [], []
Relevance: 4-Hydroxytamoxifen bears a strong structural resemblance to (Z)-4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-enyl)phenol. Both molecules share the fundamental triphenylethylene structure and possess a hydroxyl group on one of the phenyl rings, a feature that enhances their interaction with estrogen receptors. Moreover, both compounds share the characteristic basic side chain with the tertiary amine. The primary difference lies in the length and substitution of the aliphatic chain connecting the central ethylene moiety to the hydroxylated phenyl ring. [], []
Idoxifene
Compound Description: Idoxifene, chemically identified as (Z)-1-(4-iodophenyl)-3-hydroxy-2-phenyl-1-(4-(2-(N-pyrrolidino)ethoxy)phenyl)but-1-ene, belongs to the class of nonsteroidal antiestrogens. Similar in action to tamoxifen, it demonstrates efficacy in inhibiting the growth of breast cancer cells. This effect is attributed to its ability to bind to estrogen receptors, thereby interfering with estrogen-mediated signaling pathways. [], []
Relevance: Idoxifene exhibits structural similarities to (Z)-4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-enyl)phenol, as both compounds share the triphenylethylene core structure. While both molecules possess the characteristic basic side chain, they differ in the cyclic amine: idoxifene incorporates a pyrrolidine ring while the target compound contains a dimethylamino group. Furthermore, idoxifene features an iodine atom on one of the phenyl rings, a structural distinction. [], []
GSK5182
Compound Description: GSK5182, known chemically as 4-[(Z)-1-[4-(2-dimethylaminoethyloxy)phenyl]-hydroxy-2-phenylpent-1-enyl]phenol, functions as an inverse agonist for the estrogen-related receptor γ (ERRγ). It binds to ERRγ and inhibits its transcriptional activity, making it a subject of interest for studying the role of ERRγ in various physiological processes. []
Relevance: GSK5182 is particularly noteworthy as it is structurally identical to the target compound, (Z)-4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-enyl)phenol. This shared chemical structure emphasizes the significance of this compound and its potential pharmacological relevance in the context of ERRγ modulation. []
Alpha-Hydroxytamoxifen
Compound Description: Alpha-Hydroxytamoxifen, scientifically termed as (E)-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3,4-diphenyl-3-buten-2-ol, emerges as a crucial metabolite generated during the metabolic processing of tamoxifen. It is considered a significant metabolite due to its capacity to form reactive intermediates that can potentially interact with DNA. This reactivity has prompted investigations into its potential role in the development of tamoxifen-induced liver tumors. []
Compound Description: This compound serves as a simplified analog of alpha-hydroxytamoxifen, incorporating a methoxy group in place of the basic side chain. This modification allows researchers to study the impact of this specific structural change on reactivity and metabolism. []
Relevance: 1-(4-Methoxyphenyl)-3-hydroxy-1-butene, while a simplified analog, shares the core structure of the butene chain attached to a phenyl ring with (Z)-4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-enyl)phenol. This structural similarity provides insights into the reactivity of this specific moiety. []
Compound Description: This compound represents another simplified analog of alpha-hydroxytamoxifen, featuring a hydroxyl group at the para position of the phenyl ring. This specific substitution pattern is relevant to the reactivity and metabolic fate of these compounds. []
Relevance: Similar to (Z)-4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-enyl)phenol, 1-(4-Hydroxyphenyl)-3-hydroxy-1-butene possesses a hydroxyl group attached to the phenyl ring, albeit at a different position. This shared feature contributes to their comparable reactivity profiles. []
Compound Description: This compound represents a slightly more complex analog of alpha-hydroxytamoxifen, incorporating an additional phenyl ring into the structure. This modification allows for the examination of the effects of increased steric hindrance and electronic influences on reactivity. []
Relevance: The inclusion of the hydroxyl group on the phenyl ring in 1-(4-Hydroxyphenyl)-1-phenyl-3-hydroxy-1-butene makes it structurally comparable to (Z)-4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-enyl)phenol. Despite the difference in size and complexity, this shared feature highlights a common structural element. []
Source and Classification
GSK5182 was developed by GlaxoSmithKline and is classified as an inverse agonist of the ERRγ nuclear receptor. The compound has been studied for its effects on osteoclast differentiation and bone resorption, highlighting its relevance in treating conditions such as osteoporosis and osteoarthritis.
Synthesis Analysis
The synthesis of (E/Z)-GSK5182 involves several key steps, primarily focusing on the modification of existing chemical frameworks to yield the desired E/Z isomers.
Starting Materials: The synthesis begins with a bromo-trisubstituted ethylene derivative, which serves as a crucial intermediate.
Key Reactions:
The methyl group of the bromo derivative is removed using boron tribromide (BBr3).
A Mitsunobu reaction is conducted with suitable alcohols to yield the E/Z mixture of GSK5182.
Purification: The E/Z isomers are separated using preparative high-performance liquid chromatography (HPLC). Characterization of the E/Z forms is performed using techniques such as heteronuclear single quantum coherence (HSQC) and two-dimensional nuclear Overhauser effect spectroscopy (NOESY) to confirm the ratios and purity.
Molecular Structure Analysis
The molecular structure of (E/Z)-GSK5182 can be described as follows:
Chemical Formula: C18H19NO3
Molecular Weight: Approximately 299.35 g/mol
Structural Features:
The compound features a hydroxytamoxifen-like backbone, which includes an aromatic ring system and a hydroxyl group.
The presence of double bonds in the E/Z configuration contributes to its biological activity, influencing its interaction with ERRγ.
The structural analysis reveals that GSK5182 possesses a ligand-binding domain similar to other nuclear receptors, but it does not bind endogenous estrogens due to the absence of specific cysteine residues.
Chemical Reactions Analysis
(E/Z)-GSK5182 participates in several chemical reactions that are critical for its biological activity:
Binding Assays: GSK5182 exhibits high binding affinity for ERRγ, with an IC50 value of approximately 0.11 µM, indicating strong interaction with the receptor.
Functional Assays: In functional assays, GSK5182 has been shown to inhibit RANKL-induced osteoclast differentiation by blocking signaling pathways associated with osteoclastogenesis, including NF-κB activation.
Apoptosis Induction: The compound also promotes apoptosis in osteoclasts through caspase-3 activation, further demonstrating its role in regulating bone metabolism.
Mechanism of Action
The mechanism of action for (E/Z)-GSK5182 involves its role as an inverse agonist of ERRγ:
Receptor Modulation: By binding to ERRγ, GSK5182 stabilizes the receptor in an inactive conformation, leading to decreased transcriptional activity associated with genes involved in osteoclast differentiation.
Signal Pathway Interference: GSK5182 inhibits key signaling pathways such as IκBα phosphorylation and c-Jun N-terminal kinase activation, which are essential for RANKL-mediated signaling in osteoclasts.
Transcriptional Regulation: The compound enhances ERRγ protein levels at both transcriptional and translational levels, suggesting a complex regulatory feedback mechanism that may involve post-translational modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of (E/Z)-GSK5182 include:
Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Specific melting point data may vary based on the purity of the synthesized compound.
These properties are crucial for determining the formulation and delivery methods for potential therapeutic applications.
Applications
(E/Z)-GSK5182 holds promise for various scientific applications:
Bone Health: Its primary application lies in treating osteoporosis and other bone-related disorders by inhibiting excessive osteoclast activity.
Cancer Research: Due to its structural similarity to tamoxifen, GSK5182 may also be explored for potential applications in cancer therapy, particularly in estrogen receptor-positive cancers.
Metabolic Disorders: The modulation of ERRγ by GSK5182 suggests its potential use in managing metabolic diseases linked to mitochondrial function and energy homeostasis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK2793660 is a irreversible covalent α,β-unsaturated amide based DPP1 inhibitor currently in clinical trials for the treatment of cystic fibrosis, noncystic fibrosis bronchiectasis, ANCA-associated vasculitis and bronchiectasis.
GSK2646264 is a potent, selective Spleen Tyrosine Kinase (Syk) inhibitor with pIC50 of 7.1, >300-fold selectivity over Autota B. GSK2646264 is potentially useful for the topical treatment of inflammatory skin disease. GSK2646264 was selected for progression and is currently in Phase I clinical trials.
GSK2807 is a potent and selective, SAM-competitive inhibitor of SMYD3 (Ki = 14 nM). GSK2807 bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3. GSK2807 may be useful for cancer treatment.
GSK2798745 is under investigation in clinical trial NCT03372603 (A Study to Assess the Effectiveness and Side Effects of GSK2798745 in Participants With Chronic Cough).
GSK2795039 is an inhibitor of NADPH oxidase 2 (NOX2; IC50 = 0.269 µM). It is selective for NOX2 over NOX1, -3, -4, and -5 (IC50s = >1,000 µM for all), as well as xanthine oxidase and PKCβ (IC50s = 28.8 and 10 µM, respectively). GSK2795039 inhibits NOX2-mediated production of reactive oxygen species (ROS) and NADPH depletion in cell-free assays (IC50s = 0.537 and 0.251 µM, respectively). In vivo, GSK2795039 (100 mg/kg) reduces serum levels of amylase, a marker for pancreatic cell necrosis, in a gp91phox knockout mouse model of acute pancreatitis. GSK2795039 also inhibits brain NOX2 activity, decreases neurite shortening and apoptosis, and attenuates neurological deficits in a mouse model of weight drop-induced traumatic brain injury (TBI). GSK2795039 is the first small molecule NADPH oxidase 2 (NOX2) inhibitor.
GSK2801 is a A Selective Chemical Probe for BAZ2B/A bromodomains. BAZ2A/B belong to a family of ubiquitously expressed bromodomain containing proteins. Proteins of the BAZ family are characterized by a carboxy-terminal bromodomain adjacent to a PHD finger and a WACZ motif. In addition four other conserved motifs are typically found in the N-terminus of BAZ family members, namely the LH motif (a leucine-rich helical domain), the ZB2 motif and the BAZ 1 and BAZ 2 motifs. Little is known about the biological function of BAZ2B but it has been suggested to regulate nucleosome mobilization by the ATP-dependent chromatin remodeling factor ISWI.
GSK2820151 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor GSK2820151 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.